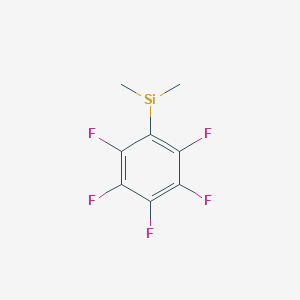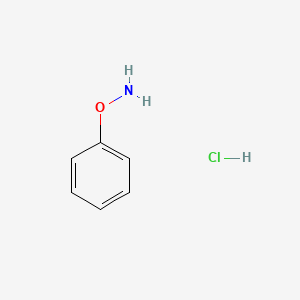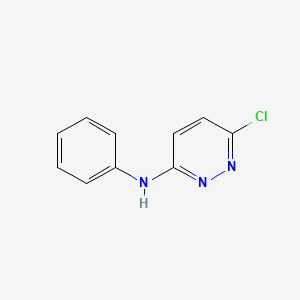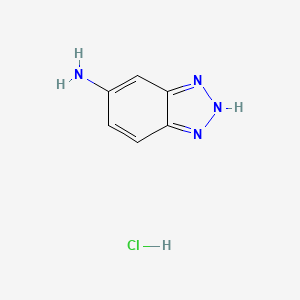
6,7-Dimethylindole
Vue d'ensemble
Description
6,7-Dimethylindole is a derivative of indole, a significant heterocyclic compound that consists of a benzene ring fused to a pyrrole ring Indole and its derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylindole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted anilines. For instance, the Bartoli indole synthesis is a well-known method that involves the reaction of ortho-nitrotoluene with propenyl Grignard reagents . This reaction proceeds through the addition of the Grignard reagent to the nitroarene, followed by cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents, such as water, has been explored to make the process more sustainable . Transition metal-catalyzed reactions, such as those involving palladium or copper, are also employed to facilitate the formation of the indole ring .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethylindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive at the 3-position, making it susceptible to protonation, halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: Indole derivatives, including this compound, participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., iodine, bromine) and alkylating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include halogenated indoles, alkylated indoles, and various heterocyclic compounds resulting from cycloaddition reactions.
Applications De Recherche Scientifique
6,7-Dimethylindole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6,7-Dimethylindole involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Indole: The parent compound, widely studied for its biological activities.
5,7-Dimethylindole: Another methylated derivative with similar reactivity but different substitution pattern.
2-Methylindole: Less reactive due to steric hindrance at the 2-position.
Uniqueness: 6,7-Dimethylindole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of methyl groups at the 6 and 7 positions can enhance its stability and alter its interaction with molecular targets compared to other indole derivatives.
Propriétés
IUPAC Name |
6,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9-5-6-11-10(9)8(7)2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATXVTGOBMUXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446319 | |
| Record name | 6,7-DIMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55199-24-1 | |
| Record name | 6,7-DIMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B1366593.png)


![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)

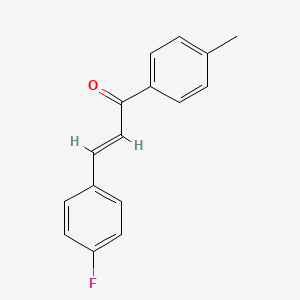

![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)

